molecular formula C12H12N2O5 B1348698 (R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid CAS No. 634614-25-8

(R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid

Cat. No. B1348698
CAS RN: 634614-25-8
M. Wt: 264.23 g/mol
InChI Key: AYSUEIZKNBGWGN-SECBINFHSA-N
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Description

(R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid, also known as (R)-BOC-Imidazolidine-4-carboxylic acid, is an organic compound that has been studied for its potential uses in synthesizing pharmaceuticals, biochemicals, and other compounds. This compound has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, one notable application involves the development of novel derivatization reagents bearing chiral 4-imidazolidinone, such as succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl, ethyl, and -phenyl-5-oxoimidazolidin-4-yl)acetates (CIMs), for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. These reagents are designed to discriminate primary amines from other compounds, offering enhanced enantioseparation and detection sensitivity for amino acids in complex matrices like miso (Sakamoto et al., 2021).

Organic Synthesis

In organic synthesis, this compound has been employed in the enantioselective insertion of α-diazoesters and α-diazoketones into O–H bonds of carboxylic acids using Rh2(OAc)4 and chiral guanidine. This process yields optically active α-acyloxy carbonyl compounds under mild conditions, showcasing high yields and good enantioselectivities (Tan et al., 2016).

Supramolecular Chemistry

Supramolecular chemistry research has also benefited from this chemical. Studies on binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base have explored the use of bioisosteric replacements for carboxylic acids in forming non-covalent complexes. These findings elucidate the structural basis for the interaction and highlight the compound's potential in designing novel supramolecular architectures (Reichert et al., 2001).

properties

IUPAC Name

(4R)-2-oxo-3-phenylmethoxycarbonylimidazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O5/c15-10(16)9-6-13-11(17)14(9)12(18)19-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,17)(H,15,16)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSUEIZKNBGWGN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(C(=O)N1)C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350826
Record name (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((Benzyloxy)carbonyl)-2-oxoimidazolidine-4-carboxylic acid

CAS RN

634614-25-8
Record name (4R)-3-[(Benzyloxy)carbonyl]-2-oxoimidazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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